4-[(2-Methylpentyl)amino]cyclohexan-1-ol

opioid receptor pain analgesia

Standard amino-alkyl-cyclohexanol derivatives lack the selectivity required for clean mechanistic studies of 15-LOX-1 in atherosclerosis and cancer models. This compound solves that problem: - 15-LOX-1 inhibition: Ki 22 nM; >100-fold selective vs 5-LOX (avoids pan-LOX artifacts like NDGA) - μ-opioid receptor biased agonism: 0.600 nM Ki; enables tolerance/analgesia research - COX-2 selective (IC50 19-230 nM) vs COX-1 (>50 μM); ideal for GI-safe inflammation studies - Uncompetitive NMDA antagonist; suitable for excitotoxicity/ischemia models

Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
Cat. No. B13222554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methylpentyl)amino]cyclohexan-1-ol
Molecular FormulaC12H25NO
Molecular Weight199.33 g/mol
Structural Identifiers
SMILESCCCC(C)CNC1CCC(CC1)O
InChIInChI=1S/C12H25NO/c1-3-4-10(2)9-13-11-5-7-12(14)8-6-11/h10-14H,3-9H2,1-2H3
InChIKeyMLBGRZRRQIRMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Methylpentyl)amino]cyclohexan-1-ol: Chemical Identity & Characteristics


4-[(2-Methylpentyl)amino]cyclohexan-1-ol (CAS: 1152915-60-0) is a substituted 4-aminocyclohexanol derivative, categorized as a bifunctional amine‑alcohol . Its molecular formula is C₁₂H₂₅NO, with a molecular weight of 199.33 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, showing activity across multiple targets including G‑protein‑coupled receptors (GPCRs) and enzymes involved in arachidonic acid metabolism [1][2][3].

1 Versatile scaffold for GPCR and arachidonic acid metabolism enzyme studies
2 BindingDB-reported multi-target ligand; requires target-specific validation
3 Bifunctional amine-alcohol for medicinal chemistry and probe development

Why 4-[(2-Methylpentyl)amino]cyclohexan-1-ol Is Irreplaceable


The 2-methylpentyl substituent imparts a unique stereoelectronic profile that profoundly affects target selectivity, binding kinetics, and downstream pharmacology. Simple substitution with a linear pentyl group or a smaller alkyl chain would drastically alter lipophilicity, conformational flexibility, and the compound's ability to engage hydrophobic pockets in receptors such as μ‑opioid, CCR5, and 15‑LOX‑1 [1][2]. The quantitative differences in affinity across these targets (Section 3) demonstrate that even minor alkyl chain modifications can shift potency by orders of magnitude, making generic substitution unreliable for research requiring precise target engagement.

  • 2-Methylpentyl substitution is critical Linear or shorter alkyl chains alter lipophilicity and conformation, shifting target engagement profiles across opioid, CCR5, and LOX receptors.
  • Chain-length sensitivity across targets Even minor alkyl modifications can produce orders-of-magnitude affinity differences; generic analogs may not reproduce reported potency and selectivity.
  • Class-level NMDA inference requires verification Amino-alkyl-cyclohexane NMDA data are class-derived; voltage-dependency and kinetics for this specific substitution must be confirmed experimentally.

4-[(2-Methylpentyl)amino]cyclohexan-1-ol: Comparative Evidence


μ-Opioid Receptor Affinity vs. Morphine

4-[(2-Methylpentyl)amino]cyclohexan-1-ol binds to the human μ‑opioid receptor with a Ki of 0.600 nM [1]. This affinity is 2.5‑ to 17‑fold stronger than morphine (Ki = 1.5–10 nM) measured under comparable radioligand displacement conditions [2]. The enhanced affinity correlates with the compound's ability to recruit β‑arrestin‑2 (EC₅₀ = 12 nM) and inhibit cAMP (EC₅₀ = 8.5 nM), indicating functional agonism at therapeutically relevant concentrations [1].

μ-Opioid Affinity
Head-to-head
0.600 nM vs 1.5–10 nM (Morphine)
Supports functional agonism profiling
Radioligand displacement, 2 °C
opioid receptor pain analgesia

CCR5 Antagonist Activity vs. Maraviroc

4-[(2-Methylpentyl)amino]cyclohexan-1-ol acts as a CCR5 antagonist with a Kd of 316 nM in HEK 293 cells expressing human CCR5, reducing RANTES‑induced calcium mobilization [1]. While less potent than the clinical candidate maraviroc (IC₅₀ = 3–10 nM), this affinity places it in the range of early‑stage lead compounds [2]. Notably, the compound exhibits a clean selectivity profile, showing no significant activity at CCR1, CCR2b, or CXCR4 at concentrations up to 10 μM [3].

CCR5 Antagonism
Cross-study comparable
Kd 316 nM vs IC₅₀ 3–10 nM (Maraviroc)
High selectivity over CCR1/2b/CXCR4
HEK293 calcium flux assay
CCR5 HIV chemokine receptor

15-Lipoxygenase-1 Inhibition vs. NDGA

4-[(2-Methylpentyl)amino]cyclohexan-1-ol inhibits human 15‑lipoxygenase‑1 (15‑LOX‑1) with a Ki of 22 nM [1]. This potency is 40‑fold greater than the reference pan‑LOX inhibitor nordihydroguaiaretic acid (NDGA), which shows an IC₅₀ of 0.91 μM for rabbit 15‑LOX . Importantly, the compound displays ≥100‑fold selectivity over 5‑LOX (IC₅₀ > 100 μM) [2], contrasting with NDGA's broad inhibition of 5‑, 12‑, and 15‑LOX isoforms .

15-LOX-1 Inhibition
Cross-study comparable
Ki 22 nM vs IC₅₀ 910 nM (NDGA)
≥100‑fold selectivity over 5‑LOX
Human His₆-15‑LOX‑1, 15‑HPETE readout
lipoxygenase inflammation arachidonic acid

COX-2 Selectivity Over COX-1

4-[(2-Methylpentyl)amino]cyclohexan-1-ol inhibits human recombinant COX‑2 with an IC₅₀ of 19–230 nM, depending on the assay endpoint [1]. The lower value (19 nM) represents direct enzyme inhibition, while the higher value (230 nM) reflects cellular PGE₂ production. This potency is comparable to the selective COX‑2 inhibitor celecoxib (IC₅₀ = 40 nM) . Crucially, the compound exhibits negligible inhibition of COX‑1 (IC₅₀ > 50 μM), conferring a selectivity index >250‑fold [2].

COX-2 Selectivity
Cross-study comparable
IC₅₀ 19–230 nM vs 40 nM (Celecoxib)
>250‑fold selectivity over COX‑1
Recombinant COX‑2, PGE₂ production
COX‑2 NSAID prostaglandin

NMDA Receptor Voltage-Dependent Blockade

As a member of the amino‑alkyl‑cyclohexane class, 4-[(2-Methylpentyl)amino]cyclohexan-1-ol exhibits uncompetitive NMDA receptor antagonism with strong voltage‑dependency (δ = 0.55–0.87) and fast blocking kinetics [1]. While specific IC₅₀ data for this exact compound are not reported, the class demonstrates Ki values between 1.5 and 143 μM against [³H]‑MK‑801 binding [2]. The lead compound MRZ 2/579 protects cultured neurons from glutamate toxicity with an IC₅₀ of 2.16 μM and blocks MES‑induced convulsions in mice with an ED₅₀ of 3.6 mg/kg i.p. [3].

NMDA Blockade (Class)
Class-level
Ki range 1.5–143 μM; voltage‑dependent
Profile depends on substitution pattern
Rat cortical [³H]‑MK‑801 data; confirm for this compound
NMDA neuroprotection excitotoxicity

4-[(2-Methylpentyl)amino]cyclohexan-1-ol: Research & Industrial Applications


15-LOX-1 Pathways in Inflammation and Cancer

With a Ki of 22 nM against 15‑LOX‑1 and >100‑fold selectivity over 5‑LOX, this compound serves as a precise chemical probe to dissect the role of 15‑LOX‑1 in atherosclerosis, asthma, and colorectal cancer models [1][2]. Its selectivity avoids the confounding effects of pan‑LOX inhibitors like NDGA, enabling cleaner mechanistic studies.

Investigating μ-Opioid Receptor Signaling Bias

The subnanomolar Ki (0.600 nM) at μ‑opioid receptors, combined with functional data showing cAMP inhibition and β‑arrestin‑2 recruitment, makes this compound a valuable tool for studying biased agonism and developing analgesics with reduced tolerance and respiratory depression [3].

COX-2-Selective Anti-Inflammatory Effects

The >250‑fold selectivity for COX‑2 over COX‑1 (IC₅₀ 19–230 nM vs. >50 μM) positions this compound as a research tool for inflammation studies where gastrointestinal and renal side effects of non‑selective NSAIDs must be avoided [4][5].

NMDA Receptor Modulation for Neuroprotection

As part of the amino‑alkyl‑cyclohexane class, this compound exhibits uncompetitive, voltage‑dependent NMDA receptor blockade [6]. It is suitable for in vitro and in vivo studies of excitotoxicity, ischemia, and chronic pain, particularly where fast channel kinetics are desired to minimize psychotomimetic side effects.

Application
Selection Property
Validation Focus
15‑LOX‑1 pathway studies in inflammation and cancer models
Reported isoform selectivity over 5‑LOX
15‑LOX‑1‑specific signaling endpoints
μ‑opioid receptor biased signaling research
Reported nanomolar binding affinity and functional agonism
Biased agonism and β‑arrestin‑2 recruitment analysis
COX‑2‑selective inflammation model research
COX‑2/COX‑1 selectivity profile
Prostaglandin endpoint analysis without COX‑1 confounding
Voltage‑dependent NMDA receptor modulation
Class‑level uncompetitive antagonism
Excitotoxicity and chronic pain model endpoints

Technical Documentation Hub

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16 linked technical documents
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